molecular formula C11H14BrNO2 B8455955 (4-Bromo-2,6-dimethyl-phenyl)-carbamic acid ethyl ester

(4-Bromo-2,6-dimethyl-phenyl)-carbamic acid ethyl ester

Cat. No. B8455955
M. Wt: 272.14 g/mol
InChI Key: YYIFYTOIDVFSJM-UHFFFAOYSA-N
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Patent
US08993593B2

Procedure details

Ethyl chloroformate (0.55 g, 0.48 mL, 5 mmol) was added to a solution of 4-bromo-2,6-dimethyl-phenylamine (1.0 g, 5 mmol) in acetonitrile (20 mL). The reaction mixture was stirred at reflux for 16 hours. Water was added to the mixture and the precipitate formed collected to give the title compound as a powder (1.32 g, 97% yield).
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[Br:7][C:8]1[CH:13]=[C:12]([CH3:14])[C:11]([NH2:15])=[C:10]([CH3:16])[CH:9]=1.O>C(#N)C>[CH2:5]([O:4][C:2](=[O:3])[NH:15][C:11]1[C:12]([CH3:14])=[CH:13][C:8]([Br:7])=[CH:9][C:10]=1[CH3:16])[CH3:6]

Inputs

Step One
Name
Quantity
0.48 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)C)N)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NC1=C(C=C(C=C1C)Br)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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